molecular formula C11H14Cl2O B3342801 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol CAS No. 33919-18-5

3,5-Bis(chloromethyl)-2,4,6-trimethylphenol

Cat. No. B3342801
CAS RN: 33919-18-5
M. Wt: 233.13 g/mol
InChI Key: DCJPBYTWRPNDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(chloromethyl)-2,4,6-trimethylphenol (BCMT) is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. BCMT is an important intermediate in the synthesis of various organic compounds and is used in the production of polymers, resins, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is not well understood. However, it is believed that 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol acts as a crosslinking agent by forming covalent bonds between polymer chains. This results in the formation of a three-dimensional network that increases the strength and rigidity of the polymer. 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is also believed to act as a curing agent for epoxy resins by reacting with the epoxy groups to form a crosslinked polymer.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol. However, it is known that 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is toxic and can cause skin and eye irritation. It is also a suspected carcinogen and mutagen. Therefore, it is important to handle 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol with care and to use appropriate protective equipment when working with this compound.

Advantages and Limitations for Lab Experiments

3,5-Bis(chloromethyl)-2,4,6-trimethylphenol has several advantages for use in lab experiments. It is a readily available and inexpensive reagent that is easy to handle and store. 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is also a versatile reagent that can be used in the synthesis of a wide range of organic compounds. However, 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol has several limitations. It is toxic and can be hazardous to handle. In addition, the synthesis of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol requires the use of hazardous reagents such as formaldehyde and hydrochloric acid.

Future Directions

There are several future directions for research on 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol. One area of research is the development of safer and more efficient synthesis methods for 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol. Another area of research is the investigation of the mechanism of action of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol and its effects on biological systems. In addition, there is a need for further research on the environmental impact of 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol and its potential toxicity to humans and animals. Overall, the future directions for research on 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol are focused on improving its safety and efficacy for use in scientific research.

Scientific Research Applications

3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used in the production of polymers, resins, and pharmaceuticals. 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is also used as a crosslinking agent in the preparation of ion exchange resins and as a curing agent for epoxy resins. In addition, 3,5-Bis(chloromethyl)-2,4,6-trimethylphenol is used in the synthesis of various dyes, pigments, and agrochemicals.

properties

IUPAC Name

3,5-bis(chloromethyl)-2,4,6-trimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O/c1-6-9(4-12)7(2)11(14)8(3)10(6)5-13/h14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJPBYTWRPNDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1CCl)C)O)C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369329
Record name 3,5-bis(chloromethyl)-2,4,6-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(chloromethyl)-2,4,6-trimethylphenol

CAS RN

33919-18-5
Record name 3,5-bis(chloromethyl)-2,4,6-trimethylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol
Reactant of Route 3
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol
Reactant of Route 4
Reactant of Route 4
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol
Reactant of Route 5
Reactant of Route 5
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol
Reactant of Route 6
3,5-Bis(chloromethyl)-2,4,6-trimethylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.